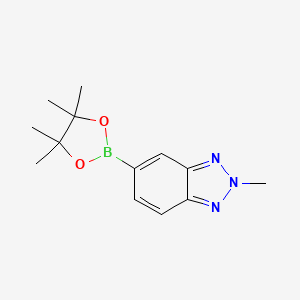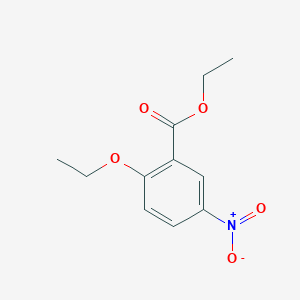![molecular formula C16H22N4O4S B2470021 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole CAS No. 2380142-73-2](/img/structure/B2470021.png)
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole, also known as EIDD-2801, is a novel antiviral drug that has shown promising results in preclinical studies against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
作用机制
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole works by inhibiting the replication of RNA viruses through its activity as a viral RNA polymerase inhibitor. Specifically, this compound is incorporated into the viral RNA during replication, causing mutations that disrupt the virus's ability to replicate. This mechanism of action makes this compound effective against a broad range of RNA viruses and allows it to target conserved regions of the viral genome, reducing the likelihood of resistance.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in humans. In preclinical studies, this compound has been well-tolerated and has shown no significant adverse effects. This compound has also been shown to have good oral bioavailability, allowing for convenient dosing.
实验室实验的优点和局限性
One advantage of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is its broad-spectrum antiviral activity, which makes it a useful tool for studying the replication of RNA viruses. This compound's high barrier to resistance also makes it a valuable tool for long-term studies. One limitation of this compound is its cost, which may limit its use in some research settings. Additionally, this compound's mechanism of action may make it less suitable for studying certain aspects of viral replication, such as viral entry or assembly.
未来方向
There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole. One area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy in humans. Another area of focus is the development of combination therapies that include this compound, which may improve its effectiveness against certain viruses. Additionally, further research is needed to understand the mechanism of action of this compound in greater detail, which may lead to the development of new antiviral drugs with similar mechanisms of action.
合成方法
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole involves a multistep process that begins with the preparation of 5-ethylpyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 4-(5-ethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole has been shown to have broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, and chikungunya virus. In preclinical studies, this compound has demonstrated potent antiviral activity in cell culture and animal models, and has shown potential as a treatment for COVID-19. This compound has also been shown to have a high barrier to resistance, making it a promising candidate for long-term use.
属性
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-4-13-9-17-16(18-10-13)23-14-5-7-20(8-6-14)25(21,22)15-11(2)19-24-12(15)3/h9-10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIATBJGEMYDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)
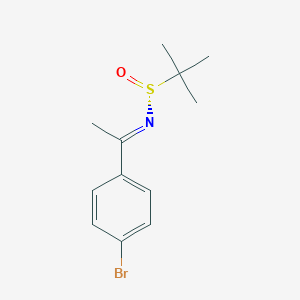
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)
![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)
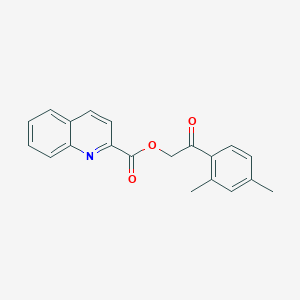
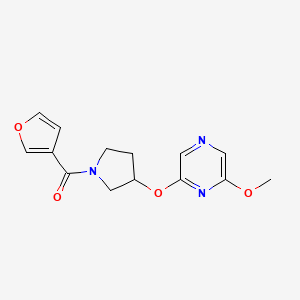
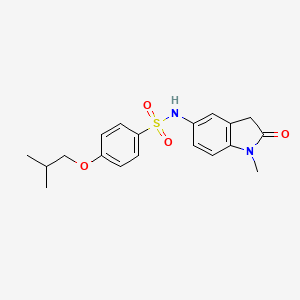
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
